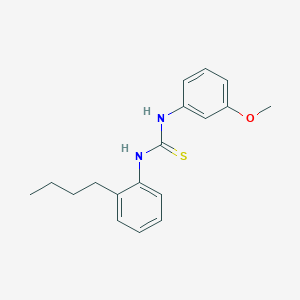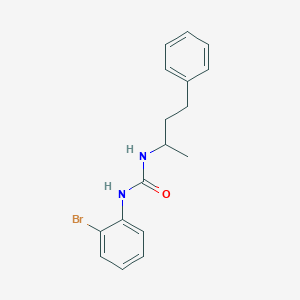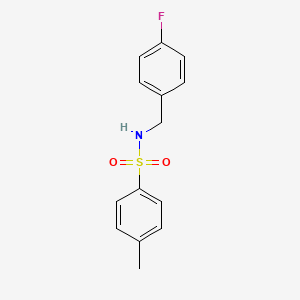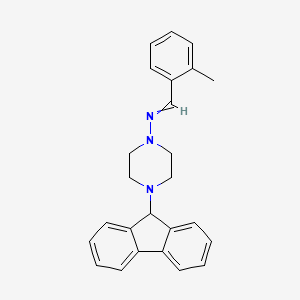
N-(2-butylphenyl)-N'-(3-methoxyphenyl)thiourea
描述
N-(2-butylphenyl)-N'-(3-methoxyphenyl)thiourea, commonly known as 'BPTU', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU belongs to the class of thioureas, which are known for their diverse biological and pharmacological activities.
作用机制
The mechanism of action of BPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. BPTU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. BPTU has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS), which are known to cause cellular damage and inflammation.
Biochemical and Physiological Effects
BPTU has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that BPTU can induce cell cycle arrest and apoptosis in cancer cells. BPTU has also been shown to reduce the production of ROS and pro-inflammatory cytokines in various cell types. In vivo studies have demonstrated that BPTU can reduce the growth of tumors and attenuate inflammation in animal models.
实验室实验的优点和局限性
BPTU has several advantages for lab experiments, such as its low toxicity and high solubility in organic solvents. BPTU is also relatively easy to synthesize and can be obtained in high yield. However, BPTU has some limitations for lab experiments, such as its limited stability in aqueous solutions and its potential to form insoluble aggregates at high concentrations.
未来方向
There are several future directions for the research on BPTU. One direction is to investigate the structure-activity relationship of BPTU and its analogs to identify more potent and selective inhibitors of specific enzymes and cellular processes. Another direction is to explore the potential applications of BPTU in drug delivery systems and biomaterials. Additionally, the environmental applications of BPTU, such as its use as a corrosion inhibitor and heavy metal ion chelator, can be further explored.
科学研究应用
BPTU has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BPTU has been investigated for its anti-cancer, anti-inflammatory, and anti-oxidant activities. In material science, BPTU has been used as a building block for the synthesis of novel polymers and liquid crystals. In environmental science, BPTU has been studied for its potential use as a corrosion inhibitor and heavy metal ion chelator.
属性
IUPAC Name |
1-(2-butylphenyl)-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-3-4-8-14-9-5-6-12-17(14)20-18(22)19-15-10-7-11-16(13-15)21-2/h5-7,9-13H,3-4,8H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAMAJBYJMIMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=S)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Butylphenyl)-3-(3-methoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorobenzyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4753612.png)


![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4753645.png)
![4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4753649.png)
![N-1,3-benzothiazol-2-yl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753660.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4753666.png)
![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4753669.png)
![2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4753672.png)
![1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4753675.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-phenoxyphenyl)ethanone](/img/structure/B4753680.png)

![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4753698.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4753705.png)